
Emtricitabine 5-O-Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emtricitabine 5-O-Sulfate is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is widely used as an antiviral agent against HIV and Hepatitis B virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 5-O-Sulfate involves the sulfation of Emtricitabine. This process typically uses sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 5-OH position of Emtricitabine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Emtricitabine 5-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Emtricitabine.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Emtricitabine 5-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly HIV and Hepatitis B.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
Emtricitabine 5-O-Sulfate exerts its antiviral effects by inhibiting the activity of viral reverse transcriptase. The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with the natural substrate deoxycytidine 5’-triphosphate. This competition results in the incorporation of Emtricitabine into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for enhanced antiviral effects.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Uniqueness: Emtricitabine 5-O-Sulfate is unique due to its specific sulfation at the 5-OH position, which enhances its solubility and stability. This modification also allows for different pharmacokinetic properties compared to its parent compound, Emtricitabine.
Propiedades
Fórmula molecular |
C8H10FN3O6S2 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1 |
Clave InChI |
NZZPINZJXRRJIU-NTSWFWBYSA-N |
SMILES isomérico |
C1[C@H](O[C@H](S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
SMILES canónico |
C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


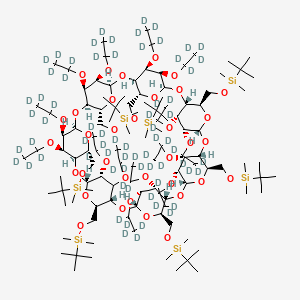
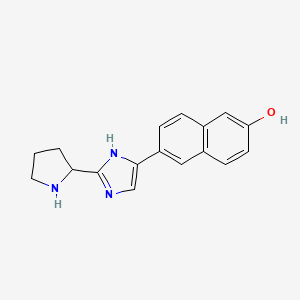
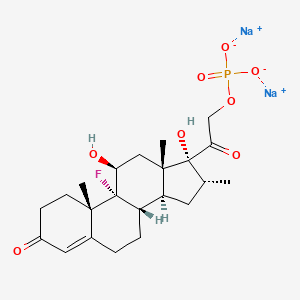

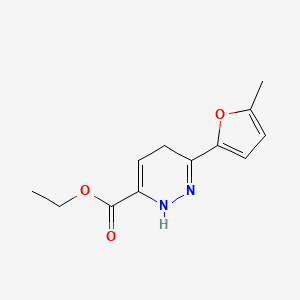
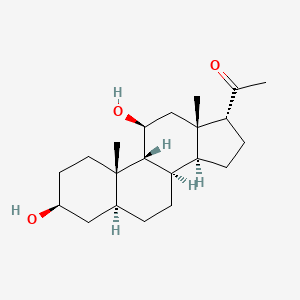
![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)

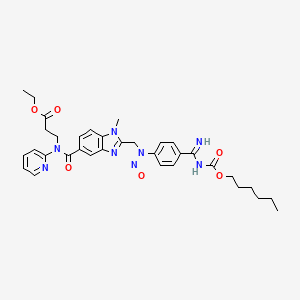
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
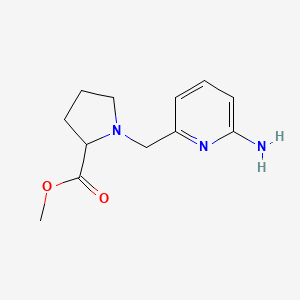

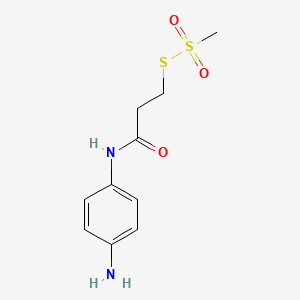
![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
